3-(Hydroxymethyl)-2-methyl-4-quinolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9(6-13)11(14)8-4-2-3-5-10(8)12-7/h2-5,13H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWARRHBGWZRBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxymethyl 2 Methyl 4 Quinolinol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(Hydroxymethyl)-2-methyl-4-quinolinol, which exists in tautomeric equilibrium between the -ol and -one forms, NMR analysis provides critical insights into its predominant structure in solution.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from the aromatic quinoline (B57606) core and its substituents. chemrevise.org
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are located on the benzene (B151609) ring portion of the quinoline system and are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their specific shifts and splitting patterns are dictated by their position relative to the electron-donating hydroxyl group and the heterocyclic ring. H-5 is often the most deshielded aromatic proton due to its proximity to the electron-withdrawing nitrogen atom and the C4-substituent.
Hydroxymethyl Protons (-CH₂OH): The methylene (B1212753) (CH₂) protons of the hydroxymethyl group at the C-3 position are adjacent to the aromatic ring and a hydroxyl group. This environment would likely place their signal around δ 4.5 - 5.0 ppm as a singlet. libretexts.org
Methyl Protons (-CH₃): The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the heterocyclic ring. Its protons are expected to appear as a sharp singlet at approximately δ 2.4 - 2.7 ppm. libretexts.org
Hydroxyl Protons (C4-OH and -CH₂OH): The chemical shifts of the two hydroxyl protons are highly variable and depend on factors like solvent, concentration, and temperature. msu.edu They typically appear as broad singlets and can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. The C4-OH proton is part of the quinolinol/quinolone tautomeric system and may also exchange with the N-H proton of the quinolone form, often resulting in a very broad signal or no observable peak.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (at C-2) | 2.4 - 2.7 | Singlet (s) |
| -CH₂OH (at C-3) | 4.5 - 5.0 | Singlet (s) |
| -CH₂OH | Variable (broad) | Broad Singlet (br s) |
| C4-OH / N-H | Variable (broad) | Broad Singlet (br s) |
| H-8 | 7.2 - 7.5 | Doublet (d) or Triplet (t) |
| H-6, H-7 | 7.5 - 7.8 | Multiplet (m) |
| H-5 | 7.9 - 8.3 | Doublet (d) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms.
Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system are expected to appear in the δ 110-175 ppm range. researchgate.netdocbrown.info The carbon bearing the hydroxyl group (C-4) would be significantly deshielded, resonating at a high chemical shift (δ ~160-175 ppm), characteristic of a carbon attached to an oxygen or participating in a carbonyl group in the quinolone tautomer. docbrown.info The other sp² carbons will have shifts determined by their position and substitution.
Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon, attached to an oxygen atom and the aromatic system, is predicted to have a chemical shift in the range of δ 55-65 ppm. msu.edu
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and would appear at the highest field (lowest ppm), typically in the range of δ 15-25 ppm. msu.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C-2) | 15 - 25 |
| -CH₂OH (at C-3) | 55 - 65 |
| C-3 | ~120 |
| C-5, C-6, C-7, C-8 | 115 - 135 |
| C-4a, C-8a | 138 - 145 |
| C-2 | ~150 |
| C-4 | 160 - 175 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net
COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the connectivity of the aromatic protons on the benzene ring, showing cross-peaks between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This would definitively link the proton signals of the methyl, hydroxymethyl, and aromatic C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. youtube.com Key expected correlations include:
The methyl protons (at C-2) showing correlations to C-2, C-3, and the bridgehead carbon C-8a.
The hydroxymethyl CH₂ protons showing correlations to C-3, C-2, and C-4.
The aromatic proton H-8 showing correlations to C-7, C-8a, and C-1.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY (or NOESY) experiment identifies protons that are close in space, irrespective of their bonding. This could confirm the substitution pattern by showing a spatial correlation between the protons of the methyl group at C-2 and the hydroxymethyl group at C-3.
Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the connectivity and geometry of the molecule. libretexts.org
Vicinal Coupling (³J): The coupling between protons on adjacent carbons in the aromatic ring (ortho-coupling) is typically in the range of 7-9 Hz. libretexts.org
Meta Coupling (⁴J): Coupling between aromatic protons separated by two carbons is much smaller, around 2-3 Hz. libretexts.org
Para Coupling (⁵J): This coupling over four carbons is generally negligible (<1 Hz).
The magnitude of these J-values helps to distinguish between the different aromatic protons and confirm their positions. For instance, H-5 and H-8 would likely appear as doublets or doublet of doublets, while H-6 and H-7 would be more complex multiplets (e.g., triplets or doublet of doublets) due to coupling with two neighbors. pharmacy180.com
Vibrational Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). uomustansiriyah.edu.iq
The key expected vibrational frequencies for this compound are:
O-H Stretching: A broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the stretching vibrations of the two hydroxyl groups (quinolinol and hydroxymethyl). nih.gov The broadness is due to hydrogen bonding.
N-H Stretching: If the 4-quinolone tautomer is present, an N-H stretching band would also appear in the 3200-3500 cm⁻¹ region, likely overlapping with the O-H band.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₃ and -CH₂- groups) appear just below 3000 cm⁻¹.
C=O Stretching: The presence of the 4-quinolone tautomer would give rise to a very strong and sharp absorption band in the 1650-1680 cm⁻¹ region, which is characteristic of a conjugated amide or ketone carbonyl group. nih.gov
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of bands in the 1450-1620 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations from the alcohol and phenol (B47542) functionalities would be found in the fingerprint region, likely between 1050 and 1250 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol, Phenol | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Amide (tautomer) | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium, Sharp |
| C=O Stretch | Amide/Ketone (tautomer) | 1650 - 1680 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong |
| C-O Stretch | Alcohol, Phenol | 1050 - 1250 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, an FT-Raman spectrum would be expected to display characteristic bands corresponding to the quinoline core and its substituents. While specific data for this compound is not available, analysis of related quinoline derivatives suggests that key vibrational modes would include:
Quinoline Ring Vibrations: A series of sharp bands corresponding to the C-C and C-N stretching vibrations within the fused aromatic rings.
Methyl Group Vibrations: Characteristic C-H stretching and bending modes from the 2-methyl group.
Hydroxymethyl Group Vibrations: Bands associated with the C-O and O-H stretching of the hydroxymethyl group at the 3-position, as well as CH₂ bending modes.
C-O Stretching: A band related to the phenolic C-O stretch at the 4-position.
The precise positions of these bands would offer insights into the molecule's electronic environment and intermolecular interactions in the solid state.
Mass Spectrometry
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. msu.edu For this compound, with a chemical formula of C₁₁H₁₁NO₂, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally verify this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This confirmation is the first step in unequivocally identifying the compound in a sample.
Table 1: Theoretical Isotopic Mass for this compound (Note: This table is generated based on theoretical calculations as experimental data is unavailable.)
| Isotope Formula | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₁H₁₁NO₂ | 189.07898 | 100.00 |
| ¹³CC₁₀H₁₁NO₂ | 190.08233 | 12.03 |
| C₁₁H₁₁¹⁵NO₂ | 190.07603 | 0.37 |
This interactive table presents the theoretically calculated masses and relative abundances for the primary isotopologues of the target compound.
When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it fragments in a predictable manner. libretexts.org Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms. While specific pathways for this molecule are not documented, logical fragmentation points based on its structure would include:
Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the quinoline ring and the hydroxymethyl group, resulting in the loss of a ·CH₂OH radical (mass loss of 31 Da).
Loss of Water: Dehydration involving the hydroxyl groups at the 3-(hydroxymethyl) and 4-positions, leading to a loss of H₂O (mass loss of 18 Da).
Cleavage of the Methyl Group: Loss of a methyl radical (·CH₃) from the 2-position (mass loss of 15 Da).
Ring Fragmentation: Complex fragmentation of the quinoline skeleton itself, producing characteristic ions that are signatures of this heterocyclic system. libretexts.orgyoutube.com
The pattern of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum would be dominated by π → π* transitions within the aromatic quinoline system.
A key aspect for this molecule is the potential for keto-enol tautomerism. The 4-quinolinol form (enol) can exist in equilibrium with its tautomeric keto form, 4(1H)-quinolone. The position of this equilibrium can be influenced by solvent polarity. UV-Vis spectroscopy is an excellent tool for studying such phenomena, as the enol and keto forms typically have distinct absorption maxima. By recording spectra in solvents of varying polarity, it would be possible to observe shifts in the absorption bands, providing evidence for the predominant tautomeric form in different environments and offering insight into the electronic structure of each isomer.
Computational and Theoretical Investigations of 3 Hydroxymethyl 2 Methyl 4 Quinolinol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) has become a primary method for computational studies of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. A common functional used for this class of compounds is Becke's 3-parameter Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netmdpi.com
The accuracy of DFT calculations is also heavily dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For quinolinol systems, Pople-style basis sets such as 6-311++G(d,p) are frequently employed. nih.gov This notation indicates a triple-zeta quality basis set, augmented with diffuse functions (the '++' symbols, important for describing anions and weak interactions) and polarization functions (the '(d,p)' part, which allows for non-spherical distortion of electron density, crucial for describing chemical bonds). gaussian.com Other sophisticated basis sets like the Dunning-style correlation-consistent sets or the Ahlrichs' split-valence sets (e.g., def2-TZVP) are also utilized, particularly for high-accuracy energy calculations or studies involving specific properties like non-covalent interactions. gaussian.comnih.gov Geometry optimizations are typically performed to locate the minimum energy structure on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. mdpi.com
| Method/Functional | Basis Set | Application in Quinolinol Studies | Reference |
|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties, NBO analysis, MEP, FMO calculations. | nih.gov |
| DFT/B3LYP-D3(BJ) | ma-def2-TZVPP | Geometry optimization with dispersion correction, crucial for studying dimers and intermolecular interactions. | nih.gov |
| TD-DFT | 6-311++G(d,p) | Time-Dependent DFT is used for calculating electronic transition energies and simulating UV-visible spectra. | researchgate.net |
| Semi-empirical PM6 | N/A | Used for optimizing larger systems or metal complexes where full DFT is computationally expensive. | mdpi.com |
The 4-quinolinol scaffold can exist in two primary tautomeric forms: the 4-hydroxy (enol-imine) form and the 4-oxo (keto-enamine) form, also known as a quinolone. nuph.edu.uaresearchgate.net Understanding the tautomeric equilibrium is critical as the different forms can exhibit distinct chemical and biological properties.
Theoretical calculations, using methods such as DFT and Møller-Plesset perturbation theory (MP2), have been employed to determine the relative stabilities of these tautomers for 2-methyl-4-quinolinol and related 3-substituted derivatives. nuph.edu.uaresearchgate.net Studies consistently show that the keto tautomer (2-methyl-1H-quinolin-4-one) is significantly more stable than the enol tautomer (2-methyl-quinolin-4-ol). researchgate.net This preference is attributed to the greater resonance stabilization within the pyridinone ring of the keto form. The energy difference between the two forms is substantial, indicating that in solution and in the solid state, the compound exists almost exclusively as the keto-enamine tautomer. nuph.edu.uaresearchgate.net Experimental evidence from 13C NMR spectroscopy supports this theoretical finding, as the chemical shift of the C4 carbon is characteristic of a carbonyl group. nuph.edu.uaresearchgate.net
| Tautomer | Structural Description | Relative Stability | Computational Finding |
|---|---|---|---|
| Keto Form | 3-(Hydroxymethyl)-2-methyl-1H-quinolin-4-one | More Stable | Calculations at the DFT/B3LYP level show this form to be the global minimum on the potential energy surface. researchgate.net |
| Enol Form | 3-(Hydroxymethyl)-2-methyl-quinolin-4-ol | Less Stable | Significantly higher in energy compared to the keto form, making its population negligible under normal conditions. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. wolfram.comchemrxiv.org The MEP surface helps in predicting sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding.
For a molecule like 3-(Hydroxymethyl)-2-methyl-4-quinolinol, the MEP surface, typically calculated at a level like B3LYP/6-311++G(d,p), reveals distinct regions of varying potential. nih.govresearchgate.net
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In the quinolinol structure, the most negative potential is concentrated around the carbonyl oxygen atom of the keto tautomer and the nitrogen atom of the quinoline ring, indicating these are the primary sites for protonation and coordination with electrophiles. researchgate.net
Positive Regions (Blue): These areas have a deficiency of electrons and are vulnerable to nucleophilic attack. The most positive potential is located around the hydrogen atoms, particularly the N-H proton of the pyridinone ring and the O-H proton of the hydroxymethyl group. researchgate.net These sites are strong hydrogen bond donors.
Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the nonpolar carbon backbone of the aromatic rings. wolfram.com
| Region on MEP Surface | Color Code | Location on this compound | Predicted Reactivity |
|---|---|---|---|
| Most Negative Potential | Red | Around the carbonyl oxygen (C=O) | Site for electrophilic attack, hydrogen bond acceptor. |
| Negative Potential | Yellow/Orange | Around the quinoline nitrogen atom | Site for electrophilic attack, hydrogen bond acceptor. |
| Most Positive Potential | Blue | Around the N-H proton and hydroxymethyl O-H proton | Site for nucleophilic attack, hydrogen bond donor. |
| Near-Zero Potential | Green | Carbon atoms of the benzene (B151609) ring | Relatively non-reactive. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. malayajournal.org
For quinolinol derivatives, HOMO and LUMO energies are calculated using DFT methods. researchgate.net
HOMO: In these systems, the HOMO is typically localized over the fused benzene ring and the nitrogen atom, indicating that this part of the molecule is the most electron-rich and likely to participate in reactions with electrophiles. researchgate.net
LUMO: The LUMO is generally distributed over the pyridinone ring, including the carbonyl group and the C2-C3 double bond. This suggests that this region is the most electron-deficient and the likely site of nucleophilic attack.
HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability, low chemical reactivity, and high excitation energy. malayajournal.org A small energy gap suggests the molecule is more reactive and easily polarizable. Calculations for similar quinoline derivatives show a significant energy gap, indicating good stability. malayajournal.orgresearchgate.net
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. Related to the ionization potential. | Indicates the molecule's ability to donate electrons. Localized on the carbocyclic ring. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. | Indicates the molecule's ability to accept electrons. Localized on the heterocyclic pyridinone ring. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. A larger gap suggests higher stability. malayajournal.org |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful method used to study charge transfer, hyperconjugative interactions, and hydrogen bonding within a molecule. nih.gov It translates the complex molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, akin to a Lewis structure. wisc.eduwisc.edu
The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and the strength of the interaction. aiu.edu For this compound, significant interactions would include:
Intramolecular Hyperconjugation: Strong interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For example, delocalization from the nitrogen lone pair (nN) into the π orbitals of the carbonyl group (π*C=O) and the aromatic ring contributes significantly to the stability of the keto tautomer. researchgate.net
Hydrogen Bonding: NBO analysis can characterize both intra- and intermolecular hydrogen bonds. For instance, an intermolecular hydrogen bond of the type N-H···O=C would be identified by a significant E(2) value for the delocalization from the oxygen lone pair (nO) of one molecule to the σ* antibonding orbital of the N-H bond (σ*N-H) of another. nih.gov
Charge Distribution: NBO analysis provides a "natural" atomic charge distribution, which is generally considered more reliable than other methods like Mulliken population analysis. wisc.edu
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
|---|---|---|---|
| π(C=C) | π(C=C) | π → π delocalization | Contributes to the aromaticity and stability of the quinoline ring system. |
| n(N) | π(C=O) | n → π delocalization | Key resonance interaction stabilizing the keto-enamine tautomer. researchgate.net |
| n(O) | σ(N-H) | n → σ delocalization | Indicates a strong N-H···O intermolecular hydrogen bond in a dimer. nih.gov |
| σ(C-H) | σ(C-C) | σ → σ hyperconjugation | Weaker interactions that contribute to overall molecular stability. |
Topological Studies (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL)) for Chemical Bonding
Topological analyses of scalar fields derived from electron density provide profound insights into the nature of chemical bonding and non-covalent interactions, going beyond the orbital-based descriptions. nih.govresearchgate.net
Reduced Density Gradient (RDG): The RDG method is particularly adept at identifying and visualizing weak non-covalent interactions. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). researchgate.net Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix reveals characteristic spikes that correspond to different types of interactions. nih.gov
Blue Spikes/Surfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green Surfaces: Indicate very weak, delocalized van der Waals interactions. researchgate.net
Red Surfaces: Indicate strong steric repulsion or repulsive interactions, often found inside rings. researchgate.net This analysis would be crucial for visualizing the hydrogen bonding network and any potential π-π stacking interactions in the solid state of this compound. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that map the spatial localization of electrons. wikipedia.orgpku.edu.cn They provide a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. researchgate.net
ELF: Defined by Becke and Edgecombe, ELF values range from 0 to 1. wikipedia.org A value close to 1.0 signifies a region of high electron localization, such as a covalent bond or a lone pair. A value of 0.5 is characteristic of a uniform electron gas, representing delocalized electrons. wikipedia.org ELF analysis clearly demarcates the core, bonding, and non-bonding electron domains in a molecule. aps.org
LOL: Based on the kinetic energy density, LOL provides a similar but distinct picture of electron localization. researchgate.net Like ELF, it is used to identify regions of shared-electron and unshared-electron pairs, offering a visual representation that aligns well with the Valence Shell Electron Pair Repulsion (VSEPR) model. nih.govresearchgate.net
| Topological Method | Primary Information Derived | Application to this compound |
|---|---|---|
| Reduced Density Gradient (RDG) | Visualization and characterization of non-covalent interactions (NCIs). researchgate.netresearchgate.net | Identifies hydrogen bonds (e.g., N-H···O, O-H···N), van der Waals forces, and steric repulsion within the molecule and between molecules. |
| Electron Localization Function (ELF) | Mapping of electron pair probability; visualization of core, bonding, and lone pair electrons. wikipedia.org | Shows the covalent character of bonds, the location of lone pairs on N and O atoms, and the delocalization in the aromatic system. |
| Localized Orbital Locator (LOL) | Visualization of electron localization based on kinetic energy density. researchgate.net | Provides a complementary view to ELF, clearly distinguishing regions of high electron localization corresponding to bonds and lone pairs. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and the spatial arrangement of its functional groups. The rotational freedom around the single bonds, particularly involving the hydroxymethyl and methyl groups, gives rise to various conformers with distinct energy levels. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformers and the transition states that separate them. nih.gov By mapping the potential energy surface as a function of key dihedral angles, researchers can determine the energetically favorable conformations and their relative populations.
For instance, a relaxed potential energy surface scan can be performed by systematically rotating the C3-C11 bond (connecting the hydroxymethyl group to the quinoline ring) and the C2-C10 bond (connecting the methyl group). The resulting energy profile would reveal the global minimum energy conformer, representing the most probable structure of the molecule in the gas phase or in solution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C11-C3) | Dihedral Angle (H-C10-C2-C3) | Relative Energy (kcal/mol) |
| A | 60° | 0° | 0.00 |
| B | 180° | 0° | 1.25 |
| C | -60° | 0° | 2.50 |
| D | 60° | 120° | 0.85 |
| E | 180° | 120° | 2.10 |
| F | -60° | 120° | 3.35 |
| G | 60° | 240° | 0.90 |
| H | 180° | 240° | 2.15 |
| I | -60° | 240° | 3.40 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences observed in similar molecules.
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of all atoms. MD simulations are crucial for understanding how the molecule behaves in a condensed phase, such as in a solvent, and for exploring its flexibility and intermolecular interactions. The stability of the most stable conformers identified through conformational analysis can be further investigated by subjecting them to MD simulations and analyzing their root-mean-square deviation (RMSD) over time.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the isotropic magnetic shielding constants for each nucleus. acs.orgnih.gov These shielding constants are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Theoretical calculations can aid in the assignment of experimental NMR spectra, especially for complex molecules where signals may overlap. By comparing the predicted chemical shifts with the experimental data, a more confident assignment of the resonances to specific protons and carbons in the molecule can be achieved. nih.gov
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2-CH₃ | 2.58 | 2.60 | 18.5 | 18.2 |
| C3-CH₂OH | 4.75 | 4.78 | 59.8 | 59.5 |
| C3-CH₂OH | 5.40 | 5.42 | - | - |
| C5-H | 7.95 | 7.98 | 122.1 | 121.8 |
| C6-H | 7.42 | 7.45 | 124.5 | 124.2 |
| C7-H | 7.68 | 7.70 | 129.3 | 129.0 |
| C8-H | 8.15 | 8.18 | 118.7 | 118.4 |
| N1-H | 11.50 | 11.55 | - | - |
| C2 | - | - | 148.2 | 147.9 |
| C3 | - | - | 115.6 | 115.3 |
| C4 | - | - | 175.4 | 175.1 |
| C4a | - | - | 140.1 | 139.8 |
| C5 | - | - | 122.1 | 121.8 |
| C6 | - | - | 124.5 | 124.2 |
| C7 | - | - | 129.3 | 129.0 |
| C8 | - | - | 118.7 | 118.4 |
| C8a | - | - | 125.9 | 125.6 |
Note: The data in this table is hypothetical and for illustrative purposes. Predicted values are typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory with the GIAO method. Experimental values are representative.
Vibrational Frequencies
Theoretical vibrational analysis is another powerful computational tool used to understand the molecular structure and bonding of this compound. By performing a frequency calculation at the optimized geometry of the molecule using DFT, the normal modes of vibration and their corresponding frequencies can be obtained. cityu.edu.hkresearchgate.net These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectra.
The calculated vibrational spectrum can be used to assign the experimentally observed bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups (e.g., O-H stretch, C-H stretch, C=O stretch, C=C stretch of the quinoline ring). nih.gov A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| O-H stretch (Hydroxymethyl) | 3450 | 3445 |
| N-H stretch | 3350 | 3348 |
| C-H stretch (Aromatic) | 3050-3150 | 3040-3140 |
| C-H stretch (Methyl) | 2920-2980 | 2915-2975 |
| C=O stretch (Quinolone) | 1645 | 1642 |
| C=C stretch (Aromatic) | 1550-1620 | 1545-1615 |
| C-O stretch (Hydroxymethyl) | 1050 | 1048 |
Note: The data in this table is hypothetical and for illustrative purposes. Calculated frequencies are typically obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)) and may be scaled.
Chemical Reactivity and Advanced Derivatization Strategies of 3 Hydroxymethyl 2 Methyl 4 Quinolinol
Transformations of the Hydroxymethyl Moiety at C-3
The hydroxymethyl group at the C-3 position is a primary site for chemical modification, allowing for oxidation, reduction, and nucleophilic substitution reactions.
Oxidation and Reduction Reactions
The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde, 2-methyl-4-hydroxy-quinoline-3-carbaldehyde, or further to the carboxylic acid, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid. Common oxidizing agents for such transformations include manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to the aldehyde. Stronger oxidizing agents can yield the carboxylic acid. For instance, selenium dioxide has been used to oxidize a 3-acetyl group in a related quinolin-2(1H)-one to an α-keto acid, suggesting its potential for oxidizing the hydroxymethyl group as well. researchgate.net
Conversely, reduction of the hydroxymethyl group to a methyl group, yielding 2,3-dimethyl-4-quinolinol, can be achieved through catalytic hydrogenation. rsc.org This process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Another powerful reducing agent, lithium aluminum hydride (LiAlH4), is also capable of reducing primary alcohols to alkanes, although this is a less common application. thieme-connect.deacs.org
Table 1: Oxidation and Reduction Reactions of the C-3 Hydroxymethyl Group
| Reaction Type | Reagent/Conditions | Product |
| Oxidation | MnO₂, PCC | 2-Methyl-4-hydroxy-quinoline-3-carbaldehyde |
| Oxidation | Stronger oxidizing agents | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid |
| Reduction | H₂/Pd | 2,3-Dimethyl-4-quinolinol |
| Reduction | LiAlH₄ | 2,3-Dimethyl-4-quinolinol |
Nucleophilic Substitution Reactions (e.g., Conversion to Chloromethyl Derivatives)
The hydroxyl group of the C-3 hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A key transformation is the conversion to a 3-(chloromethyl) derivative. This is typically achieved by reacting 3-(hydroxymethyl)-2-methyl-4-quinolinol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govrsc.org The resulting 3-(chloromethyl)-2-methyl-4-quinolinol is a versatile intermediate for introducing various nucleophiles at the C-3 position.
The reaction with thionyl chloride proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. sigmaaldrich.com This chloromethyl derivative can subsequently react with a wide range of nucleophiles, allowing for the introduction of diverse functional groups.
Table 2: Nucleophilic Substitution at the C-3 Position
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-2-methyl-4-quinolinol |
| This compound | Phosphorus pentachloride (PCl₅) | 3-(Chloromethyl)-2-methyl-4-quinolinol |
Functionalization at the Quinoline (B57606) Nitrogen Atom
The nitrogen atom within the quinoline ring is another key site for functionalization, primarily through N-alkylation, N-acylation, and N-oxide formation.
N-Alkylation and N-Acylation Processes
N-alkylation of the quinoline nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov The basicity of the nitrogen atom facilitates its reaction with electrophiles. For instance, N-alkylation of related 4-hydroxy-2-quinolones has been successfully performed using methyl iodide or ethyl iodide with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov A more advanced method involves a copper metallaphotoredox-catalyzed N-alkylation using alkyl halides. nih.gov
N-acylation introduces an acyl group onto the quinoline nitrogen. This is typically carried out using acylating agents like acid chlorides or acid anhydrides. rsc.org These reactions often require a base to deprotonate the nitrogen, increasing its nucleophilicity. Microwave-assisted acylation has been shown to be a highly selective method for acylating alcoholic hydroxyl groups in the presence of phenolic hydroxyls, a principle that could be applied to selectively acylate the quinoline nitrogen over the C-4 hydroxyl group under specific conditions. rsc.org
Table 3: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) / Base (e.g., DIPEA) | N-Alkyl-3-(hydroxymethyl)-2-methyl-4-quinolinol |
| N-Acylation | Acid chloride (e.g., RCOCl) / Base | N-Acyl-3-(hydroxymethyl)-2-methyl-4-quinolinol |
Investigation of N-Oxide Formation
The formation of a quinoline N-oxide introduces a new functional group with distinct electronic properties, which can influence the molecule's biological activity and further reactivity. The N-oxidation of the quinoline nitrogen in this compound can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation. rsc.orgresearchgate.net The reaction involves the electrophilic attack of the peroxy acid on the nucleophilic nitrogen atom of the quinoline ring. chemicalbook.com An improved and scalable method for the synthesis of quinoline N-oxides utilizes an m-CPBA–NH₃(g) system, which has been demonstrated to be safe and provide quantitative yields. acs.org
The resulting this compound N-oxide can then serve as a precursor for further derivatization, as the N-oxide group can direct or activate the quinoline ring for subsequent reactions.
Ring-Based Chemical Modifications
The aromatic carbocyclic ring of the quinoline scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring, primarily the activating hydroxyl group at C-4 and the methyl group at C-2.
Electrophilic halogenation, such as chlorination, bromination, or iodination, can be achieved using appropriate halogenating agents. For example, direct halogenation of 4-hydroxy-2-methylquinolines (carbostyrils) has been shown to occur at the C-3 position. rsc.org However, with the C-3 position already substituted in the target molecule, electrophilic attack would be directed to the carbocyclic ring, likely at the C-6 or C-8 positions.
Nitration of the quinoline ring can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. Studies on the nitration of 4-hydroxy-2-quinolones have shown that the nitro group is introduced at the C-3 position. researchgate.net Given that the C-3 position is occupied in this compound, nitration would be expected to occur on the benzene (B151609) ring, with the exact position influenced by the directing effects of the substituents. rsc.orgacs.org
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. wikipedia.org This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group onto the quinoline ring. researchgate.netmdpi.com Application of Vilsmeier conditions to 4-hydroxyquinaldines has been shown to result in the formation of 4-chloro-3-formyl derivatives, indicating that the reaction can lead to both substitution and formylation. nih.gov For this compound, formylation would likely occur at an activated position on the carbocyclic ring.
Table 4: Ring-Based Chemical Modifications
| Reaction Type | Reagent/Conditions | Expected Product |
| Halogenation | Halogenating agent (e.g., Cl₂, Br₂, I₂) | Halogen-substituted this compound |
| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted this compound |
| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | Formyl-substituted this compound |
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core
Electrophilic Aromatic Substitution (EAS):
The quinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. However, the presence of the powerful activating hydroxyl group at the C-4 position significantly influences the regioselectivity and rate of electrophilic attack. This -OH group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. In the case of this compound, the C-3 position is already substituted. Therefore, electrophilic attack is predicted to occur on the benzenoid ring of the quinoline core.
Key electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br), often catalyzed by a Lewis acid. masterorganicchemistry.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst. masterorganicchemistry.com
The activating effect of the 4-hydroxyl group would facilitate these reactions, which might otherwise be difficult on an unsubstituted quinoline ring.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings, being electron-rich, are generally resistant to attack by nucleophiles. wikipedia.org Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov
The parent molecule, this compound, does not possess a suitable leaving group or the necessary strong electron-withdrawing substituents to undergo SNAr directly. wikipedia.orgchemistrysteps.com To make the quinoline core susceptible to nucleophilic attack, it would first need to be functionalized, for example, by introducing a halogen at a position activated by a subsequently introduced nitro group. Pyridine (B92270) rings, and by extension the heterocyclic ring of quinoline, are generally more reactive towards nucleophilic substitution than benzene, especially at the ortho and para positions relative to the nitrogen. wikipedia.org
Coordination Chemistry and Metal Complexation
The structure of this compound is well-suited for acting as a ligand in coordination chemistry, with multiple potential donor atoms capable of binding to a central metal ion.
Ligand Design Principles and Chelation Modes of 4-Quinolinol Derivatives
Derivatives of 4-quinolinol are effective chelating agents. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom. This process results in the formation of a stable ring structure called a chelate. nih.gov
For this compound, the primary coordination sites are the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the 4-hydroxyl group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The oxygen atom of the 3-hydroxymethyl group could also potentially be involved in coordination, leading to more complex binding modes.
Synthesis and Structural Characterization of Metal Chelates
The synthesis of metal chelates with 4-quinolinol derivatives typically involves the reaction of the ligand with a suitable metal salt (e.g., acetates, chlorides) in an appropriate solvent, such as ethanol. nih.govresearchgate.net The reaction is often carried out under reflux, and the resulting metal complex precipitates from the solution upon cooling or is isolated after solvent evaporation. nih.gov The stoichiometry of the complexes, commonly found to be a 1:2 metal-to-ligand ratio, leads to the formation of various geometries. researchgate.net
The structural characterization of these newly formed metal chelates is accomplished through a combination of spectroscopic and analytical techniques:
Elemental Analysis: Determines the percentage composition of elements (C, H, N) to confirm the empirical formula and the metal-to-ligand ratio. researchgate.net
Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the vibrational frequencies of key functional groups, such as the C=N stretching vibration of the quinoline ring and the C-O stretching of the hydroxyl group, upon complexation indicates the involvement of these groups in binding to the metal ion.
NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the ligand and show shifts in proton and carbon signals upon complexation, providing further evidence of metal-ligand interaction. researchgate.net
Electronic (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex and can help in proposing the geometry of the complex (e.g., tetrahedral, octahedral). researchgate.net
Magnetic Susceptibility Measurements: Helps to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and thus the geometry around the central metal ion. researchgate.net
Based on studies of similar 4-quinolinol derivatives, the following table summarizes the expected characterization data for a hypothetical M[3-(hydroxymethyl)-2-methyl-4-quinolinolate]₂ complex, where M is a divalent transition metal like Cu(II) or Ni(II).
| Technique | Observation | Interpretation |
| Elemental Analysis | Agreement with calculated percentages for a 1:2 metal:ligand ratio. | Confirms the stoichiometry of the complex. researchgate.net |
| IR Spectroscopy | Shift of the C=N band to a different frequency. Disappearance of the broad O-H band. | Indicates coordination of the quinoline nitrogen and deprotonation and coordination of the 4-hydroxyl oxygen. |
| Magnetic Susceptibility | Magnetic moment consistent with octahedral or distorted octahedral geometry for Co(II), Ni(II), and Cu(II). Diamagnetic for Zn(II). | Suggests the coordination geometry around the metal ion. researchgate.net |
| UV-Vis Spectroscopy | Presence of d-d transition bands in the visible region. | Consistent with the proposed geometry (e.g., distorted octahedral for Cu(II)). researchgate.net |
Advanced Research Applications and Mechanistic Insights of 3 Hydroxymethyl 2 Methyl 4 Quinolinol and Its Analogs
Role in Bacterial Quorum Sensing and Inter-Species Chemical Communication
Bacteria utilize a sophisticated system of chemical communication known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population density reaches a certain threshold, the concentration of these molecules triggers a coordinated change in gene expression across the community, often regulating processes like virulence, biofilm formation, and antibiotic resistance. researchgate.netrsc.orgresearchgate.net
Within the vast vocabulary of bacterial chemical signals, alkylquinolones (AQs) represent a significant class of molecules, particularly in Gram-negative bacteria like Pseudomonas aeruginosa and species within the Burkholderia cepacia complex (Bcc). nih.govnih.gov Two primary structural classes of AQs are involved in quorum sensing: the 2-alkyl-4(1H)-quinolones, also known as hydroxy-alkylquinolines (HAQs), and the 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs). researchgate.netnih.gov
The most studied HAQ is 2-heptyl-3-hydroxy-4-quinolone, famously known as the Pseudomonas Quinolone Signal (PQS). researchgate.net HMAQs, which include analogs of 3-(Hydroxymethyl)-2-methyl-4-quinolinol, are produced by several Burkholderia species and are synthesized by enzymes encoded by the hmqABCDEFG operon. nih.govnih.gov These molecules are considered analogous to the PQS system in P. aeruginosa. nih.gov The production of both HAQs and HMAQs typically increases towards the end of the logarithmic growth phase of the bacteria, playing a crucial role in regulating gene expression related to virulence and environmental adaptation. researchgate.net The distribution of the Hmq system and the production of HMAQs vary significantly among different Bcc species, suggesting a specialized role in niche adaptation or pathogenicity. nih.govnih.gov
Table 1: Key Quorum Sensing Molecules and their Bacterial Origin
| Signaling Molecule Class | Specific Example | Producing Bacteria (Examples) |
|---|---|---|
| Hydroxy-Alkylquinolines (HAQs) | 2-heptyl-3-hydroxy-4-quinolone (PQS) | Pseudomonas aeruginosa researchgate.net |
| Hydroxy-Methyl-Alkylquinolines (HMAQs) | 4-hydroxy-3-methyl-2-alkylquinolines | Burkholderia species (e.g., B. ambifaria, B. cepacia) nih.govnih.gov |
The biological activity of quinolone signals is mediated through their interaction with specific bacterial receptors. In P. aeruginosa, the primary receptor for the PQS system is the Pseudomonas quinolone signal receptor (PqsR), also known as MvfR. PqsR is a transcriptional regulator belonging to the LysR family. The binding of PQS or its precursor, 2-heptyl-4-quinolone (HHQ), to PqsR induces a conformational change in the receptor, enabling it to bind to promoter regions of target genes. rsc.orgresearchgate.net This interaction activates the expression of virulence-related genes, including those involved in the production of pyocyanin, elastase, and lectins, as well as enhancing biofilm formation. researchgate.net
While PQS and its analogs are primarily associated with P. aeruginosa, the analogous HMAQs produced by Burkholderia species are also known to function as signaling molecules, impacting processes such as the production of N-acyl-homoserine lactones (AHLs) in those organisms. nih.gov The interaction of these signaling molecules with their cognate receptors is a critical step in the activation of the quorum sensing cascade, making these receptors attractive targets for the development of anti-virulence therapies aimed at disrupting bacterial communication. rsc.orgnih.gov
Enzymatic Biotransformations and Substrate Recognition Mechanisms
The lifecycle of signaling molecules like this compound includes not only their synthesis but also their degradation. Bacteria have evolved specific enzymatic pathways to process these compounds, which is essential for regulating signal concentration and terminating the signal.
This compound, also known as 1H-3-hydroxy-4-oxoquinaldine, is a natural substrate for a unique class of enzymes called cofactor-free dioxygenases. researchgate.netmdpi.com Specifically, the enzyme 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod), found in bacteria such as Arthrobacter ilicis Rü61a, catalyzes the breakdown of this substrate. researchgate.netmdpi.com Unlike the vast majority of oxygenases that rely on a metal ion or an organic cofactor to activate molecular oxygen, Hod and related enzymes perform this challenging chemical reaction without any such assistance. researchgate.net These bacterial 2,4-dioxygenases are part of the α/β hydrolase fold superfamily. The enzyme from Pseudomonas putida 33/1, 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (Qdo), performs a similar reaction on a related substrate but can also process 1H-3-hydroxy-4-oxoquinaldine. researchgate.net
The catalytic action of Hod on 1H-3-hydroxy-4-oxoquinaldine is a remarkable example of an N-heterocyclic ring cleavage process. The enzyme incorporates both atoms of a dioxygen molecule (O₂) into the quinolinol substrate, specifically targeting the C2 and C4 positions. researchgate.net This leads to the cleavage of two carbon-carbon bonds within the heterocyclic ring system. The reaction results in the formation of N-acetylanthranilate and the release of carbon monoxide (CO). researchgate.netmdpi.com
Mechanistic studies suggest a compulsory-order ternary-complex mechanism, where the organic substrate must bind to the enzyme before oxygen can bind. researchgate.net A critical initial step in the catalytic cycle involves the deprotonation of the substrate's 3-hydroxyl group by a His-251/Asp-126 catalytic dyad within the enzyme's active site. mdpi.com This deprotonation is essential for activating the substrate, making it susceptible to attack by molecular oxygen, ultimately leading to the intricate ring cleavage and product formation. mdpi.com
Table 2: Enzymatic Transformation of 1H-3-hydroxy-4-oxoquinaldine
| Enzyme | Source Organism | Substrate | Products | Key Mechanistic Feature |
|---|---|---|---|---|
| 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod) | Arthrobacter ilicis Rü61a | 1H-3-hydroxy-4-oxoquinaldine | N-acetylanthranilate, Carbon Monoxide | Cofactor-free dioxygenation and N-heterocyclic ring cleavage researchgate.netmdpi.com |
Development as Chemical Precursors for Diverse Heterocyclic Scaffolds in Organic Synthesis
The inherent chemical functionalities of this compound—namely the nucleophilic aromatic ring, the acidic 4-hydroxyl group, and the reactive 3-hydroxymethyl group—make it a potentially valuable precursor for the synthesis of more complex heterocyclic systems. The quinoline (B57606) core is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. nih.gov
While extensive research has focused on the synthesis of various quinolinone derivatives, the specific use of this compound as a starting building block for diverse heterocyclic scaffolds is a less explored area of synthetic chemistry. nih.gov The reactivity of the hydroxymethyl group, in particular, offers a handle for further chemical transformations. For instance, it could be oxidized to an aldehyde or a carboxylic acid, which could then participate in cyclization reactions to form fused ring systems. Such reactions could potentially lead to the synthesis of pyrano[3,2-c]quinolines or other fused heterocyclic structures, which are known to possess significant biological activities. researchgate.netnih.gov For example, reactions involving the condensation of various quinolinone precursors are used to generate fused systems like pyrazolo[4,3-c]quinolines and pyrimido[5,4-c]quinolines. Although direct examples starting from this compound are not widely reported, the established reactivity of the quinoline scaffold suggests its potential as a versatile intermediate in the construction of novel and medicinally relevant heterocyclic compounds.
Fundamental Principles of Corrosion Inhibition Mediated by Quinoline Derivatives
Quinoline and its derivatives have emerged as a significant class of corrosion inhibitors, primarily for metals and alloys in acidic environments. Their efficacy stems from the inherent electronic and structural characteristics of the quinoline moiety. The fundamental principle behind their inhibitive action is the adsorption of the quinoline molecules onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium.
The mechanism of adsorption is multifaceted and involves the interplay of several factors. The quinoline ring, a bicyclic aromatic heterocycle, possesses a high electron density due to the presence of π-electrons and a nitrogen heteroatom with a lone pair of electrons. nih.govacs.orgmdpi.com This electron-rich nature facilitates the donation of electrons to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strongly adsorbed protective film.
The adsorption process can be described by various isotherms, with the Langmuir isotherm often being applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. acs.orgrsc.org The orientation of the adsorbed molecules can also influence the inhibition efficiency. Quinoline derivatives can adsorb in a flat-lying or an upright orientation, with the former providing greater surface coverage.
Furthermore, the presence of substituent groups on the quinoline ring can significantly modulate the corrosion inhibition performance. nih.govmdpi.comnih.gov Electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3), enhance the electron density of the quinoline ring, thereby strengthening the donor-acceptor interactions with the metal surface and improving the inhibition efficiency. nih.govacs.org Conversely, electron-withdrawing groups can have the opposite effect. The position of the substituent is also crucial, as it can influence the steric hindrance and the ability of the molecule to form chelating complexes with the metal ions. mdpi.comnih.gov For instance, derivatives like 8-hydroxyquinoline (B1678124) are known to form stable chelates with metal ions, further enhancing their protective capabilities. mdpi.comnih.gov
Diffusion: The inhibitor molecules diffuse from the bulk solution to the metal surface.
Adsorption: The molecules adsorb onto the metal surface through physisorption (electrostatic interactions) and/or chemisorption (covalent bonding).
Film Formation: A protective film is formed, which acts as a barrier to the aggressive species in the environment.
Inhibition: The film blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. rsc.org
Table 1: Factors Influencing the Corrosion Inhibition Efficiency of Quinoline Derivatives
| Factor | Description | Impact on Inhibition Efficiency |
|---|---|---|
| Electron Density | The high electron density of the quinoline ring, from π-electrons and the nitrogen heteroatom, facilitates strong adsorption onto the metal surface. nih.govacs.orgmdpi.com | Higher electron density generally leads to increased inhibition efficiency. |
| Substituent Groups | The presence of electron-donating groups (e.g., -OH, -NH2, -OCH3) or electron-withdrawing groups on the quinoline ring. nih.govmdpi.comnih.gov | Electron-donating groups typically enhance efficiency, while electron-withdrawing groups may decrease it. |
| Concentration | The amount of the quinoline derivative in the corrosive medium. acs.org | Inhibition efficiency generally increases with increasing inhibitor concentration up to a certain point. acs.org |
| Temperature | The ambient temperature of the corrosive environment. acs.org | Efficiency often decreases with increasing temperature due to increased desorption rates. acs.org |
| Adsorption Isotherm | The model that describes the equilibrium between the adsorbed inhibitor on the metal surface and the inhibitor in solution (e.g., Langmuir, Freundlich). acs.orgrsc.org | The nature of the isotherm provides insights into the mode and strength of adsorption. |
| Chelation | The ability of certain derivatives, such as 8-hydroxyquinoline, to form stable complexes with metal ions. mdpi.comnih.gov | Chelation can significantly enhance the stability and effectiveness of the protective film. |
Applications in Supramolecular Chemistry and Material Science via Metal-Organic Frameworks and Coordination Polymers
The versatile coordination chemistry of quinoline derivatives, including analogs of this compound, has led to their extensive use as organic linkers in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govnih.gov These materials are of significant interest due to their tunable structures, high porosity, and diverse functional properties, with applications in gas storage, catalysis, sensing, and drug delivery.
The ability of quinoline derivatives to act as effective ligands stems from the presence of nitrogen and, in many cases, oxygen donor atoms, which can coordinate to metal ions to form extended network structures. nih.govnih.gov The specific functional groups on the quinoline ring play a critical role in dictating the dimensionality and topology of the resulting MOF or CP. For instance, carboxylate groups are commonly employed to bridge metal centers, leading to the formation of robust, porous frameworks. rsc.orgnih.gov
While direct applications of this compound in MOF and CP synthesis are not extensively documented in readily available literature, the principles derived from structurally similar quinoline-based ligands provide strong evidence for its potential in this field. The hydroxyl and methyl groups of this compound can influence the resulting supramolecular architecture. The hydroxyl group can participate in coordination to metal centers or form hydrogen bonds, which can direct the self-assembly process and stabilize the final structure. The methyl group can introduce steric effects that influence the packing and porosity of the framework.
The synthesis of these materials typically involves the solvothermal or hydrothermal reaction of a metal salt with the quinoline-based organic linker. nih.govnih.gov The choice of metal ion, solvent, temperature, and the presence of modulators can all influence the final product. The resulting MOFs and CPs can exhibit a range of interesting properties. For example, a Zr(IV)-based MOF constructed from a quinoline-dicarboxylic acid ligand has been shown to be a highly sensitive luminescent sensor for the detection of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Furthermore, coordination polymers based on quinoline derivatives have demonstrated potential as catalysts and in the development of photoluminescent materials. mdpi.comacs.org
Table 2: Examples of Quinoline Derivatives in Metal-Organic Frameworks and Coordination Polymers
| Quinoline Derivative Ligand | Metal Ion(s) | Resulting Structure | Key Features and Potential Applications |
|---|---|---|---|
| Quinoline-2,4-dicarboxylic acid | Lanthanide(III) ions (Nd, Eu, Tb, Er) | 3D Coordination Polymers nih.gov | Structural diversity dependent on synthesis temperature; luminescent properties. nih.gov |
| Quinoline-2,6-dicarboxylic acid | Zr(IV) | Luminescent Metal-Organic Framework rsc.org | Ultrasensitive recognition of 4-nitrophenol and Fe(III) ions. rsc.org |
| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D Coordination Polymer mdpi.com | Photoluminescent properties. mdpi.com |
| 8-Hydroxyquinoline derivatives | Cr(III) | 3D Supramolecular Architectures nih.govnih.gov | Constructed through non-covalent interactions; potential as chelating agents. nih.govnih.gov |
| Aminated Quinoline Ligands | Ru | Single-atom catalysts anchored on MOF-derived carbon acs.orgnih.gov | Chemoselective hydrogenation of quinolines. acs.orgnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoline |
| 8-hydroxyquinoline |
| Quinoline-2,4-dicarboxylic acid |
| Quinoline-2,6-dicarboxylic acid |
| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the hydroxymethyl group at position 3 of the quinolinol scaffold while avoiding unwanted side reactions?
- Methodological Answer : The hydroxymethyl group is typically introduced via formylation followed by reduction. For example, dimethylformamide (DMF) can act as a formylation agent under Vilsmeier-Haack conditions, producing an aldehyde intermediate that is reduced to the hydroxymethyl group using NaBH₄ or LiAlH₄. Careful control of reaction temperature (0–5°C) and stoichiometric ratios prevents over-substitution at adjacent positions .
- Key Data : Evidence from X-ray crystallography (e.g., 4-hydroxyquinolin-2(1H)-one derivatives) confirms regioselectivity when using DMF-mediated protocols .
Q. How can researchers validate the purity and structural identity of 3-(hydroxymethyl)-2-methyl-4-quinolinol?
- Methodological Answer : Combine HPLC (reverse-phase C18 column, methanol/water gradient) with spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic signals (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm; aromatic protons in the quinolinol ring at δ 6.8–8.2 ppm).
- HRMS : Exact mass should match the molecular formula (C₁₁H₁₁NO₂, [M+H]⁺ = 190.0863).
- Melting Point : Compare to literature values (e.g., analogs like 4-hydroxy-2-methylquinoline melt at 245–250°C) .
Q. What are the recommended solvent systems for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Use mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) to optimize crystal growth. For analogs like 4-hydroxy-2-methylquinoline, ethanol recrystallization yields >98.5% purity with defined melting points .
Advanced Research Questions
Q. How does the hydroxymethyl group at position 3 influence the compound’s electronic properties and binding affinity in biological systems?
- Methodological Answer : Perform computational studies (DFT or molecular docking) to map electron density and H-bonding potential. For example, 4-hydroxyquinolin-2(1H)-one derivatives show enhanced hydrogen-bond donor capacity at position 3, which improves interactions with bacterial DNA gyrase or viral proteases .
- Data Insight : Substituent effects on pKa (hydroxymethyl pKa ~12–14) correlate with solubility and membrane permeability .
Q. What experimental approaches can resolve contradictions in reported biological activity data for quinolinol derivatives?
- Methodological Answer :
- Dose-Response Assays : Use standardized cell lines (e.g., HEK293 or HepG2) with IC₅₀ comparisons.
- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Structural Analog Comparison : Compare activity of this compound to 4-hydroxy-2-methylquinoline (CAS 607-67-0), which shows Alzheimer’s disease-related acetylcholinesterase inhibition .
Q. How can researchers design SAR studies to optimize the antimicrobial or antiviral potential of this compound?
- Methodological Answer :
- Core Modifications : Introduce halogens or electron-withdrawing groups at position 8 (e.g., 8-methoxy derivatives in ) to enhance target binding.
- Side-Chain Functionalization : Replace the hydroxymethyl group with acetylated or glycosylated moieties (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy in ) to improve bioavailability.
- In Silico Screening : Use molecular docking against COVID-19 main protease (Mpro) or bacterial efflux pumps to prioritize analogs .
Q. What are the key challenges in characterizing metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracking metabolite formation in rodent models.
- LC-MS/MS Analysis : Identify phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group or oxidation to carboxylic acid).
- Toxicity Profiling : Compare metabolite profiles to structurally related compounds like 2-heptyl-3-hydroxy-4-quinolone, which undergoes rapid hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
